molecular formula C18H19NO6 B1341473 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate CAS No. 1048327-84-9

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate

Cat. No.: B1341473
CAS No.: 1048327-84-9
M. Wt: 345.3 g/mol
InChI Key: JCIKHRGDOZUNTF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound Benzodioxol-5-ylmethyl-phenethyl-amine oxalate is systematically named according to IUPAC guidelines as N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine oxalate . This nomenclature reflects three structural components:

  • Benzodioxole moiety : The 1,3-benzodioxol-5-yl group denotes a fused bicyclic system with oxygen atoms at positions 1 and 3 and a methylene substitution at position 5.
  • Phenethylamine backbone : The 2-phenylethan-1-amine component consists of a two-carbon chain linking a benzene ring to a primary amine.
  • Oxalate counterion : The oxalic acid-derived dianion (C₂O₄²⁻) forms a 1:1 salt with the protonated amine.

The molecular formula is C₁₈H₁₉NO₆ , with a calculated molecular weight of 369.35 g/mol .

Molecular Architecture: Benzodioxole-Phenethylamine Hybrid Scaffold

The compound features a hybrid scaffold combining benzodioxole and phenethylamine pharmacophores:

Structural Feature Description
Benzodioxole ring A fused bicyclic system (C₆H₄O₂) with oxygen atoms at positions 1 and 3.
Methylene bridge Connects the benzodioxole C5 position to the amine nitrogen.
Phenethyl group A benzene ring attached to a two-carbon chain terminating in the amine.
Oxalate coordination Stabilizes the protonated amine via ionic interactions.

The spatial arrangement creates a planar benzodioxole ring orthogonal to the flexible phenethylamine chain, enabling potential π-π stacking interactions.

Oxalate Counterion Coordination Chemistry

Oxalic acid (C₂H₂O₄) deprotonates to form a dianion (C₂O₄²⁻) that coordinates with the protonated amine:

Coordination Properties

  • Stoichiometry : 1:1 (amine:oxalate).
  • Hydrogen bonding : The oxalate’s carboxylate groups form strong hydrogen bonds with NH₃⁺.
  • Solubility : Enhanced water solubility compared to the free base due to ionic character.

Comparative Analysis of Counterions

Counterion pKa of Acid Melting Point (°C) Solubility in Water (g/L)
Oxalate 1.25, 4.14 189–191 120
HCl -8.0 160–162 680
Sulfate -3.0 270–273 360

Data derived from oxalic acid’s physicochemical profile.

Comparative Structural Analysis with MDMA and MDA Analogues

The compound shares structural motifs with substituted phenethylamines like MDMA and MDA but differs critically:

Feature Benzodioxol-5-ylmethyl-phenethyl-amine MDMA MDA
Core structure Benzodioxole-phenethylamine hybrid Methylenedioxyamphetamine Methylenedioxyamphetamine
Substituent on amine Benzodioxol-5-ylmethyl Methyl Hydrogen
Aromatic system Benzodioxole + benzene Methylenedioxyphenyl Methylenedioxyphenyl
Molecular weight 369.35 g/mol 193.24 g/mol 179.20 g/mol

Key distinctions :

  • The benzodioxol-5-ylmethyl group replaces MDMA’s methyl group on the amine, increasing steric bulk.
  • Unlike MDA, the compound lacks a methylenedioxy substitution directly on the phenethylamine’s phenyl ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C2H2O4/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;3-1(4)2(5)6/h1-7,10,17H,8-9,11-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIKHRGDOZUNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589529
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048327-84-9
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Alkylation Method

  • Starting Materials: Piperonal (3,4-methylenedioxybenzaldehyde) and phenethylamine or its derivatives.
  • Reaction: The aldehyde group of piperonal condenses with the amine to form an imine or hydrazone intermediate.
  • Reduction: The intermediate is then reduced to the corresponding amine using reducing agents such as sodium cyanoborohydride or α-picoline-borane.
  • Catalysis and Conditions: Acid catalysts like oxalic acid or hydrochloric acid are added to facilitate hydrazone formation but must be carefully controlled to avoid protonation of the amine moiety, which inhibits the reaction.
  • Outcome: This method yields the N-substituted amine with high selectivity and purity.

This approach is supported by the reductive alkylation of hydrazine derivatives with α-picoline-borane, which has been successfully applied to synthesize related benzodioxole amines and their oxalate salts.

Alternative Synthetic Routes

  • Condensation and Reduction: Literature reports the condensation of 1,3-benzodioxol-5-ylmethyl aldehydes with phenethylamine followed by reduction steps.
  • Cross-Coupling Reactions: Pd-catalyzed C-N cross-coupling has been used to attach heteroaryl moieties to benzodioxole derivatives, which can be adapted for phenethylamine derivatives.
  • Oxidation and Functional Group Manipulation: Oxidation of aldehyde intermediates to carboxylic acids followed by amide formation or reduction to alcohols for further functionalization has been documented in related benzodioxole chemistry.

Formation of the Oxalate Salt

Once the free base Benzodioxol-5-ylmethyl-phenethyl-amine is obtained, it is converted into the oxalate salt to improve stability, solubility, and handling.

Salt Formation Procedure

  • Reagents: Oxalic acid dihydrate or anhydrous oxalic acid.
  • Process: The free base amine is dissolved in an appropriate solvent (e.g., ethanol, methanol, or water), and oxalic acid is added stoichiometrically.
  • Conditions: The mixture is stirred at ambient or slightly elevated temperature until salt precipitation occurs.
  • Isolation: The oxalate salt is isolated by filtration or crystallization, followed by drying under vacuum.

This method is standard for preparing amine oxalate salts and is referenced in the synthesis of related benzodioxole amine oxalates.

Summary of Preparation Methods

Step Description Key Reagents Conditions Notes
1 Reductive alkylation of piperonal with phenethylamine Piperonal, phenethylamine, α-picoline-borane or NaBH3CN, oxalic acid (catalyst) Room temperature to mild heating, controlled acid addition Avoid excess acid to prevent amine protonation
2 Purification of free base amine Solvent extraction, crystallization Standard organic purification techniques Ensures high purity for salt formation
3 Salt formation with oxalic acid Free base amine, oxalic acid Stirring in ethanol or water, ambient temperature Yields stable oxalate salt crystals

Research Findings and Analytical Data

  • Yield and Purity: Reductive alkylation methods typically afford yields above 70% with high purity (>95%) after purification.
  • Structural Confirmation: Characterization by NMR, IR, and mass spectrometry confirms the formation of the amine and its oxalate salt.
  • Stability: Oxalate salts show improved thermal and hygroscopic stability compared to free base amines.
  • Pharmacological Relevance: The oxalate salt form is preferred in pharmaceutical formulations due to better solubility and bioavailability.

Additional Notes

  • The synthetic route can be adapted to prepare analogues by varying the amine or aldehyde components.
  • Careful control of reaction pH and stoichiometry is critical to maximize yield and avoid side reactions.
  • Alternative reducing agents and catalysts may be employed depending on scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are usually conducted under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines . The compound may interact with proteins involved in cell division and apoptosis, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate is unique due to its specific combination of the benzo[1,3]dioxole and phenethylamine moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research in cancer therapy.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic studies. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound (C16H17NO2·C2H2O4) features a complex structure that includes a benzo[d][1,3]dioxole moiety. The synthesis of related compounds has been documented, showcasing various methods for creating derivatives that exhibit significant biological activities. For instance, compounds derived from the benzo[d][1,3]dioxole framework have been investigated for their antitumor properties, with some exhibiting IC50 values below 5 μM against human cancer cell lines such as HeLa and A549 .

Antitumor Properties

Research indicates that benzo[1,3]dioxol derivatives exhibit potent antitumor activity. For example, compound C27, a derivative of benzo[1,3]dioxole, demonstrated IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells. These compounds were shown to induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving morphological changes and FACS analysis .

The antitumor activity of benzo[1,3]dioxol derivatives may be attributed to their ability to disrupt cellular processes critical for cancer cell survival. The preliminary studies suggest that these compounds can induce apoptosis via intrinsic pathways and affect cell cycle progression by causing S-phase and G2/M-phase arrests in cancer cells .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of various benzo[1,3]dioxole derivatives against normal human cells to ensure therapeutic safety. For instance, several compounds showed limited cytotoxicity (EC50 > 64 μM) against non-malignant cell lines while maintaining antiparasitic activities against protozoan pathogens like Trypanosoma cruzi and Leishmania infantum .

Table: Summary of Antitumor Activity Data

CompoundCell LineIC50 (μM)Mechanism
C27HeLa2.07 ± 0.88Apoptosis induction
C27A5493.52 ± 0.49Cell cycle arrest
C7A5492.06 ± 0.09Apoptosis induction
C16MCF-72.55 ± 0.34Cell cycle arrest

Antiparasitic Activity

The biological activity of benzo[1,3]dioxole derivatives extends beyond anticancer effects; they also exhibit antiparasitic properties. Studies have shown that certain derivatives possess low micromolar potencies against various protozoan species while lacking significant toxicity towards human cells . This dual activity enhances their potential as therapeutic agents.

Q & A

Q. What are the key synthetic pathways for Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate, and what experimental conditions optimize yield?

The synthesis typically involves multi-step reactions: (1) condensation of a benzodioxole derivative with a phenethylamine precursor, (2) oxalic acid salt formation to enhance stability. Critical parameters include temperature control (60–80°C for condensation) and anhydrous conditions to prevent side reactions. Purification via recrystallization or column chromatography is essential for >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzodioxole and phenethylamine moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How can researchers validate the purity of synthesized batches?

Employ HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. Cross-reference with a Certificate of Analysis (COA) obtained via vendor protocols, ensuring batch-specific data on residual solvents and heavy metals .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Conduct dose-response assays under standardized conditions (e.g., consistent cell lines, incubation times). Differences may arise from structural analogs; for example, methoxy vs. ethoxy substituents alter lipophilicity and target affinity. Validate using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. What computational strategies predict this compound’s interaction with neurological targets like serotonin receptors?

Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to 5-HT₂A/2C receptors. Prioritize pharmacophore features like the benzodioxole’s electron-rich π system and the amine’s hydrogen-bonding capacity .

Q. What experimental designs are optimal for comparing this compound with structural analogs (e.g., methoxy vs. ethoxy derivatives)?

Use a parallel synthesis approach to generate analogs, followed by:

  • In vitro binding assays (e.g., competitive displacement with known ligands).
  • ADMET profiling (Caco-2 permeability, microsomal stability) to correlate substituents with pharmacokinetic properties .

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 306.32 vs. 361.35 g/mol)?

These variations likely stem from salt forms (e.g., oxalate vs. hydrochloride) or isotopic labeling. Confirm via elemental analysis and ESI-MS to differentiate between free base and salt forms .

Q. What methodologies elucidate the compound’s mechanism in inducing apoptosis in cancer cells?

Combine flow cytometry (Annexin V/PI staining) with Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2). Use siRNA knockdown to confirm pathway specificity (e.g., p53 dependence) .

Q. How can solubility limitations in aqueous buffers be overcome without compromising bioactivity?

Optimize formulation using co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoparticle encapsulation . Compare free base vs. oxalate salt solubility via shake-flask method .

Q. What strategies validate off-target effects in neurological studies?

Screen against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) and use knockout animal models to isolate target-specific effects. Cross-validate with transcriptomic profiling (RNA-seq) .

Methodological Notes

  • Data Reproducibility : Always include internal controls (e.g., reference compounds like stiripentol in anticonvulsant assays) and report batch-to-batch variability .
  • Structural Analog Tables : Reference comparative tables (e.g., ) to contextualize substituent effects on activity .
  • Ethical Compliance : Adhere to IACUC protocols for in vivo studies, particularly for neuropharmacological endpoints .

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